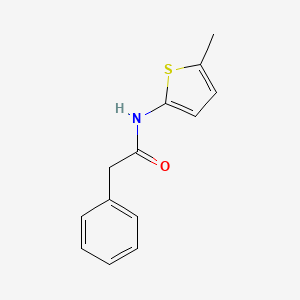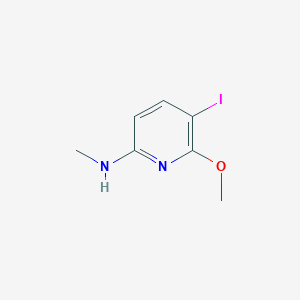![molecular formula C10H11NO B8459645 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one](/img/structure/B8459645.png)
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one typically involves the combination of 2-acetyl-5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one with aniline and iron(II) chloride tetrahydrate in acetic acid under reflux conditions. This reaction yields the target compound as green solids upon work-up .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Applications De Recherche Scientifique
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different ring fusion.
Cycloheptapyridine: A compound with a seven-membered ring fused to a pyridine ring, similar to 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of a ketone functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one |
InChI |
InChI=1S/C10H11NO/c12-10-4-2-1-3-8-5-6-11-7-9(8)10/h5-7H,1-4H2 |
Clé InChI |
VRZYAXARIZFRIG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C2=C(C1)C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-ethyl-3,7-dihydro-7-[(4-methoxyphenyl)methyl]-1H-Purine-2,6-dione](/img/structure/B8459624.png)

![N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine](/img/structure/B8459637.png)



